Hdac-IN-66

HDAC inhibitor Antiproliferative activity K562

HDAC-IN-66 (compound 2F) addresses the gap for a selective Class I HDAC inhibitor with a pomalidomide-derived scaffold, enabling epigenetic-immune crosstalk studies beyond standard benzamide or hydroxamate inhibitors. Benchmark against Chidamide in K562 CML antiproliferative assays (IC50 ≈ 5.5 μM) to dissect compound-specific histone acetylation and apoptotic effects. Probe combined HDAC inhibition and cereblon-mediated immunomodulation in RPMI-8226 multiple myeloma models (IC50 = 5.75 μM). Map Class I isoform selectivity (HDAC1-3) versus pan-HDAC agents for mechanistic deconvolution. Supplied with comprehensive analytical documentation (HPLC, NMR, MS) to ensure experimental reproducibility across independent laboratories.

Molecular Formula C27H23N5O5
Molecular Weight 497.5 g/mol
Cat. No. B12373781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-66
Molecular FormulaC27H23N5O5
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N
InChIInChI=1S/C27H23N5O5/c28-18-5-1-2-6-19(18)30-24(34)16-10-8-15(9-11-16)14-29-20-7-3-4-17-23(20)27(37)32(26(17)36)21-12-13-22(33)31-25(21)35/h1-11,21,29H,12-14,28H2,(H,30,34)(H,31,33,35)
InChIKeyGIEVQQNUOQCQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC-IN-66: Selective Class I HDAC Inhibitor


HDAC-IN-66 (compound 2F) is a selective Class I histone deacetylase (HDAC) inhibitor discovered serendipitously during a rational design campaign for molecular glue degraders targeting HDAC [1]. As a derivative of the immunomodulatory drug pomalidomide, HDAC-IN-66 exhibits a distinct chemical structure (C27H23N5O5, MW: 497.50) and potent antiproliferative activity against hematological tumor cells . Its mechanism of action involves selective inhibition of Class I HDAC enzymes, leading to epigenetic modulation of gene expression in cancer cells [1].

Scaffold Pomalidomide-derived, supports HDAC/immunomodulatory crosstalk studies
Target Selective Class I HDAC inhibition for epigenetic research
Model Reported antiproliferative activity in hematological cancer cell lines

HDAC-IN-66: Why Generic Substitution Fails


Generic substitution of HDAC-IN-66 with other Class I HDAC inhibitors like Chidamide or Entinostat is scientifically inappropriate due to its unique pomalidomide-derived scaffold, which confers distinct target engagement and cellular activity profiles [1]. While pan-HDAC inhibitors and some Class I-selective agents exhibit broad activity, HDAC-IN-66 demonstrates a specific antiproliferative potency in hematological cancer cell lines that is comparable to the approved Class I inhibitor Chidamide, yet it stems from a completely different chemical lineage with potentially divergent off-target effects and ADME properties . This pomalidomide ancestry may also impart immunomodulatory functions not present in standard benzamide or hydroxamate-based HDAC inhibitors, making HDAC-IN-66 a non-interchangeable tool compound for studying epigenetic-immune crosstalk in hematological malignancies [1].

Attribute
HDAC-IN-66
Standard Class I HDAC Inhibitors (e.g., Chidamide)
Chemical scaffold
Pomalidomide-derived (isoindole-1,3-dione)
Benzamide-based (e.g., Chidamide, Entinostat)
Potential additional activity
Cereblon-binding motif may impart immunomodulatory context
Primarily HDAC inhibition without immunomodulatory scaffold
Target engagement profile
Class I HDAC selective; off-target kinase context may differ
Class I selective; established ADME and off-target profiles

HDAC-IN-66: Quantitative Comparison Guide


K562 Cells: Comparable Potency to Chidamide

HDAC-IN-66 (compound 2F) exhibits robust antiproliferative activity against human chronic myeloid leukemia K562 cells with an IC50 of 5.54 μM . This potency is directly comparable to the approved Class I HDAC inhibitor Chidamide (Tucidinostat), which demonstrates a GI50 value of 5.6 μM against the same K562 cell line in independent studies . The near-identical cellular efficacy, achieved by two structurally distinct Class I HDAC inhibitors, validates HDAC-IN-66 as a credible alternative for investigating Class I HDAC biology in hematological cancer models.

K562 Antiproliferative Activity
Data to verify
IC50 5.54 μM (HDAC-IN-66) vs GI50 5.6 μM (Chidamide) in K562 cells
Supports comparative Class I HDAC research; endpoint context comparable to Chidamide
Different assay platforms (CCK-8 vs MTT); direct comparison requires validation
HDAC inhibitor Antiproliferative activity K562 Chronic Myeloid Leukemia Epigenetic therapy

Antiproliferative Activity in RPMI-8226 Myeloma Cells

HDAC-IN-66 demonstrates potent antiproliferative activity against human multiple myeloma RPMI-8226 cells with an IC50 of 5.75 μM . As a pomalidomide derivative, this compound retains structural features of the immunomodulatory drug class while exerting Class I HDAC inhibition [1]. In contrast, the structurally related HDAC inhibitor HDAC-IN-65 (compound 6), which lacks the pomalidomide moiety, shows a much weaker IC50 of 2.5 μM against HDAC enzymes, highlighting the functional divergence within this chemical series .

RPMI-8226 Antiproliferative Activity
Context-dependent
IC50 5.75 μM in RPMI-8226; HDAC-IN-65 HDAC IC50 2.5 μM (different assay)
Supports multiple myeloma cell-model studies; structural context may affect pathway engagement
Assay mismatch: cellular vs enzymatic; inter-compound comparisons limited
Multiple Myeloma HDAC inhibitor RPMI-8226 Antiproliferative Pomalidomide derivative

Class I Selectivity Advantage over Pan-HDAC Inhibitors

HDAC-IN-66 (compound 2F) was serendipitously identified as a potent Class I HDAC selective inhibitor during a molecular glue degrader discovery campaign [1]. The study explicitly notes that Class I HDAC inhibitors may have advantages over pan-HDAC inhibitors due to the various side effects associated with the latter [1]. While pan-HDAC inhibitors like Vorinostat (SAHA) inhibit multiple HDAC isoforms (Class I, II, and IV), leading to broader cellular effects and increased toxicity, HDAC-IN-66's selective Class I inhibition is expected to yield a more favorable safety profile with fewer off-target liabilities [2].

Class I Selectivity Profile
Class-level inference
Qualitative Class I HDAC selectivity vs pan-HDAC; no exact fold-selectivity reported
Selectivity context may reduce off-target HDAC effects; requires isoform-specific validation
Based on class-level statement from primary article; experimental isoform profiling needed
Class I HDAC Selectivity Pan-HDAC inhibitor Side effects Epigenetic therapy

Distinct Pomalidomide-Derived Chemical Scaffold

HDAC-IN-66 (compound 2F) is a pomalidomide derivative , distinguishing it structurally from other Class I HDAC inhibitors such as Chidamide (a benzamide) or Entinostat (also a benzamide). The pomalidomide core (an isoindole-1,3-dione) is known to bind cereblon (CRBN), a component of the E3 ubiquitin ligase complex, imparting immunomodulatory properties [1]. This dual structural feature—HDAC inhibition combined with a cereblon-binding motif—positions HDAC-IN-66 as a unique chemical probe for investigating the intersection of epigenetic regulation and protein degradation pathways, a capability absent in traditional benzamide-based Class I inhibitors [2].

Pomalidomide-Derived Scaffold
Structural attribution
Cereblon-binding isoindole-1,3-dione core; distinct from benzamide HDAC inhibitors
May enable HDAC/immunomodulatory crosstalk studies; structural attribution review
Dual functionality inferred from chemical structure; requires functional validation
Pomalidomide derivative Chemical scaffold HDAC inhibitor Immunomodulatory Cereblon

HDAC-IN-66: Application Scenarios


Comparative Studies in Hematological Cancer Cell Panels

Procure HDAC-IN-66 as a pomalidomide-derived Class I HDAC inhibitor to benchmark against established agents like Chidamide or Entinostat in side-by-side antiproliferative assays using K562 (CML) or RPMI-8226 (multiple myeloma) cell lines. The near-equivalent potency in K562 cells (IC50 ≈ 5.5-5.6 μM) enables direct comparison of downstream epigenetic marks (e.g., histone H3 acetylation) and apoptotic signaling pathways to dissect compound-specific effects.

HDAC-Immunomodulatory Crosstalk in Multiple Myeloma

Utilize HDAC-IN-66 in RPMI-8226 multiple myeloma cells (IC50 = 5.75 μM) to study the combined impact of HDAC inhibition and potential cereblon-mediated immunomodulation. As a pomalidomide derivative [1], HDAC-IN-66 serves as a unique chemical probe to explore synergistic mechanisms between epigenetic silencing reversal and immune microenvironment modulation, a therapeutic strategy of high interest in plasma cell malignancies.

Molecular Glue Degrader Evolution Studies

Employ HDAC-IN-66 (compound 2F) as a key intermediate compound in the rational design pathway from molecular glue degraders to selective Class I HDAC inhibitors [1]. Its serendipitous discovery highlights the value of this compound for researchers investigating structure-activity relationships (SAR) of pomalidomide-based molecules and the transition from degradation to inhibition mechanisms.

Class I vs. Class II HDAC Isoform Profiling

Use HDAC-IN-66 in enzymatic and cellular assays to map its precise selectivity across HDAC isoforms (HDAC1-11). Given its reported Class I selectivity [1], this compound is ideal for defining the contribution of individual HDAC isoforms to cancer cell proliferation and survival, particularly when comparing effects to pan-HDAC inhibitors like Vorinostat, which have broader isoform coverage and higher associated toxicity [2].

Application
Selection Property
Validation Focus
Hematological cancer cell panel comparative studies
Class I HDAC inhibition with reported antiproliferative activity comparable to Chidamide
Side-by-side epigenetic mark and apoptosis pathway endpoint comparison
Multiple myeloma epigenetic-immunomodulatory crosstalk research
Pomalidomide-derived scaffold with potential cereblon engagement
HDAC inhibition and immunomodulatory pathway dual-endpoint studies
Molecular glue degrader SAR and mechanism evolution studies
Key intermediate compound from pomalidomide-based degrader design
Transition from degradation to selective HDAC inhibition SAR analysis
HDAC isoform selectivity profiling
Reported Class I selectivity; distinct from pan-HDAC inhibitors
Isoform-specific contribution to proliferation vs pan-inhibition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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